Cholesteryl lignocerate
Overview
Description
Cholesteryl lignocerate is a cholesterol ester . It has been found in human meibum . It can be hydrolyzed by cellular extracts from cultured human skin fibroblasts isolated from healthy individuals but not patients with cholesteryl ester storage disease (CESD) or Wolman disease .
Synthesis Analysis
The synthesis of cholesterol-based compounds like Cholesteryl lignocerate involves complex procedures. For instance, the synthesis of cholesterol-phenylalanine-arginine-phenylalanine-lysine (Chol-FRFK) was achieved by coupling cholesteryl chloroformate with amino acid-bound resins .
Molecular Structure Analysis
The molecular formula of Cholesteryl lignocerate is C51H92O2 . It has a formal name of cholest-5-en-(3β)-ol, 3-tetracosanoate . The SMILES and InChi codes provide a textual representation of the molecule’s structure .
Chemical Reactions Analysis
Cholesteryl lignocerate can be hydrolyzed by cellular extracts from cultured human skin fibroblasts . The hydrolytic activity was detected at pH 3.0, and this activity was impaired by sulfhydryl inactivating agents .
Physical And Chemical Properties Analysis
Cholesteryl lignocerate is a solid compound . It has a formula weight of 737.3 . It is soluble in chloroform .
Scientific Research Applications
Drug Delivery Systems
Cholesteryl lignocerate has been investigated for its potential use in drug delivery systems . Due to its lipophilic nature, it can be used to create lipid-based nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. These nanoparticles can be designed to target specific cells or tissues, reducing side effects and improving therapeutic outcomes .
Liquid Crystals
In the field of liquid crystals , cholesteryl lignocerate contributes to the formation of cholesteric phases, which are essential for creating responsive materials. These materials can change their color or transparency in response to external stimuli such as temperature, light, or electric fields, making them useful for displays, sensors, and smart windows .
Anticancer Research
Cholesteryl lignocerate derivatives have shown promise in anticancer research . They can be used to synthesize conjugates with anticancer drugs, potentially leading to targeted therapies that can selectively attack cancer cells while sparing healthy cells. This approach aims to minimize the adverse effects commonly associated with chemotherapy .
Antimicrobial and Antioxidant Agents
Research has also explored the use of cholesteryl lignocerate in developing antimicrobial and antioxidant agents . By incorporating this compound into the structure of antimicrobial peptides or antioxidant formulations, it’s possible to enhance their stability and efficacy against a broad spectrum of pathogens and oxidative stress .
Bioimaging
In bioimaging , cholesteryl lignocerate can be used to create contrast agents for medical imaging techniques such as MRI or CT scans. These agents can help improve the visibility of internal structures and provide valuable information for diagnosis and treatment planning .
Synthesis of Bioactive Compounds
Lastly, cholesteryl lignocerate plays a role in the synthesis of bioactive compounds . It can be used as a starting material or intermediate in the synthesis of complex molecules with biological activity. These compounds can have various applications, including as pharmaceuticals, agrochemicals, or functional materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUHTLRUMQYZJF-LTRCVRFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993788 | |
Record name | Cholest-5-en-3-yl tetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl lignocerate | |
CAS RN |
73024-96-1 | |
Record name | Cholest-5-en-3-ol (3β)-, 3-tetracosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73024-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl lignocerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl tetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL LIGNOCERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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